3-Chloro-4-(methoxymethoxy)phenylboronic acid
Overview
Description
3-Chloro-4-(methoxymethoxy)phenylboronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chloro and a methoxymethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4-(methoxymethoxy)phenylboronic acid typically involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(methoxymethoxy)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl halides in the presence of a palladium catalyst to form biaryl compounds . This reaction is highly valued for forming carbon-carbon bonds under mild conditions.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and aryl halides.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Chloro-4-(methoxymethoxy)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Chloro-4-(methoxymethoxy)phenylboronic acid exerts its effects in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
3-Chloro-4-methoxyphenylboronic acid: Similar structure but lacks the methoxymethoxy group.
4-Methoxyphenylboronic acid: Lacks the chloro substituent and has a methoxy group instead.
3-Methoxyphenylboronic acid: Lacks both the chloro and methoxymethoxy groups.
Uniqueness: 3-Chloro-4-(methoxymethoxy)phenylboronic acid is unique due to the presence of both chloro and methoxymethoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
[3-chloro-4-(methoxymethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4,11-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTZDEQGOZACDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCOC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-27-0 | |
Record name | [3-chloro-4-(methoxymethoxy)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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